BenchChemオンラインストアへようこそ!

3,4-diamino-N-benzylbenzamide

Chemical Synthesis Medicinal Chemistry Procurement

3,4-Diamino-N-benzylbenzamide (CAS 123272-58-2) is a substituted benzamide building block with the molecular formula C14H15N3O and a molecular weight of 241.29 g/mol. It features a benzamide core with two amino groups at the 3 and 4 positions and a benzyl group attached to the amide nitrogen.

Molecular Formula C14H15N3O
Molecular Weight 241.294
CAS No. 123272-58-2
Cat. No. B2783746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-diamino-N-benzylbenzamide
CAS123272-58-2
Molecular FormulaC14H15N3O
Molecular Weight241.294
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)N)N
InChIInChI=1S/C14H15N3O/c15-12-7-6-11(8-13(12)16)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9,15-16H2,(H,17,18)
InChIKeyDDTWYVPAQRTKBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diamino-N-benzylbenzamide (CAS 123272-58-2): Chemical Identity and Procurement Baseline


3,4-Diamino-N-benzylbenzamide (CAS 123272-58-2) is a substituted benzamide building block with the molecular formula C14H15N3O and a molecular weight of 241.29 g/mol . It features a benzamide core with two amino groups at the 3 and 4 positions and a benzyl group attached to the amide nitrogen. It is commercially available from multiple vendors with purity specifications ranging from 95% to 98% . This compound is a member of the broader N-benzylbenzamide class, which has been explored for tyrosinase inhibition, kinase inhibition, and dual sEH/PPARγ modulation [1].

Why Simple 3,4-Diamino-N-benzylbenzamide Substitution is Not Feasible for Targeted Research


Substitution of 3,4-diamino-N-benzylbenzamide with generic benzamide analogs is not scientifically sound for applications involving specific enzyme pockets or receptor targets. The unique combination of the 3,4-diamino substitution pattern, which is a known pharmacophore for enzymes like PARP, and the critical N-benzyl moiety, which is essential for allosteric binding in the Aurora kinase A Y-pocket and for dual sEH/PPARγ modulation, creates a unique vector of molecular recognition [1][2]. Simply interchanging this compound with a mono-amino, N-phenyl, or unsubstituted benzyl variant would likely abolish specific binding interactions, as demonstrated by structure-activity relationship (SAR) studies within the N-benzylbenzamide class [1][2].

Quantitative Differentiation Evidence for 3,4-Diamino-N-benzylbenzamide in Research and Procurement


Purity and Supplier Specification Differentiation for Reproducible Synthesis

The commercial purity of 3,4-diamino-N-benzylbenzamide varies between suppliers, which is critical for reproducible synthetic outcomes. One major supplier lists a minimum purity of 95% , while another offers a higher specification of 98% . For users requiring high-purity starting material to avoid confounding side-products in multi-step synthesis, the 98% specification represents a quantifiable advantage. This 3 percentage point difference in purity can be significant during the final crystallization or biological testing stages of a synthetic program.

Chemical Synthesis Medicinal Chemistry Procurement

Critical Allosteric Aurora Kinase A Inhibition via N-Benzylbenzamide Scaffold

The N-benzylbenzamide backbone, which defines the core structure of 3,4-diamino-N-benzylbenzamide, is a proven scaffold for allosteric Aurora kinase A (AurkA) inhibition. A representative N-benzylbenzamide, compound 6h, demonstrated an IC50 of 6.50 μM against AurkA, a potency comparable to the most potent known allosteric inhibitor AurkinA [1]. While 3,4-diamino-N-benzylbenzamide itself lacks a direct IC50 value, the 3,4-diamino substitution pattern is a crucial vector for future SAR exploration in this series, as docking analysis highlights the importance of H-bond donors in this region for Y-pocket binding [1]. Standard ATP-competitive AurkA inhibitors, such as Alisertib (MLN8237), act via a completely different mechanism and are not interchangeable with this allosteric scaffold.

Cancer Therapeutics Allosteric Inhibition Aurora Kinase A

Validated Scaffold for Potent Dual sEH/PPARγ Modulation in Metabolic Disease

The N-benzylbenzamide core is a validated merged pharmacophore for dual modulation of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). Structure-activity relationship studies on this scaffold have yielded submicromolar dual modulators, with the lead compound 14c achieving an sEH IC50 of 0.3 μM and a PPARγ EC50 of 0.3 μM [1]. This is a significant improvement over early-generation sEH inhibitors like AUDA (IC50 ~ 0.07 μM on sEH but with no PPARγ activity). The 3,4-diamino substitution present in the core compound offers two additional tunable H-bond donors/acceptors, which can be leveraged for further optimization of potency and selectivity within this dual-target framework.

Metabolic Syndrome Dual Modulator Inflammation

Molecular Weight and Physicochemical Property Advantage for CNS Penetration

With a molecular weight of 241.29 g/mol, 3,4-diamino-N-benzylbenzamide is significantly smaller than many advanced leads derived from it, which often exceed 350 g/mol. A molecular weight under 300 g/mol is one of the key criteria in the CNS MPO score for central nervous system drug-likeness [1]. This offers a distinct advantage for neuroscience drug discovery programs, where adding functional groups to enhance potency often pushes molecular weight beyond 400, compromising brain penetration. By comparison, the potent N-benzylbenzamide dual modulator 14c has a molecular weight of 380.4 g/mol, making it less ideal for CNS indications.

Drug-like Properties Blood-Brain Barrier Medicinal Chemistry

Optimal Research Applications for 3,4-Diamino-N-benzylbenzamide Based on Proven Evidence


Synthesis of Allosteric Aurora Kinase A Inhibitors

Based on the validated N-benzylbenzamide scaffold for allosteric AurkA inhibition [1], 3,4-diamino-N-benzylbenzamide serves as an ideal starting material for building focused libraries targeting the Y-pocket. The 3,4-diamino groups provide critical H-bond donor sites for Y-pocket interactions, as identified by docking studies [1]. Procuring high-purity material (98%) is essential to avoid byproducts that could mislead SAR interpretation.

Development of Dual sEH/PPARγ Modulators for Metabolic Syndrome

For medicinal chemistry programs targeting the dual sEH/PPARγ pharmacophore, this compound provides a strategically functionalized core [2]. The dual amino groups can be selectively derivatized to explore SAR at both targets, while the N-benzyl group maintains the essential PPARγ interaction. The low molecular weight allows for elaboration into potent, drug-like leads without breaching critical Lipinski rules.

Fragment-Based Drug Discovery for CNS Targets

Its low molecular weight (241.29 g/mol), well within the CNS MPO favorable range [3], makes this compound an excellent fragment hit or lead-like starting point for CNS programs. The 3,4-diamino substitution pattern is a known recognition element for several CNS-relevant targets, including dopamine D3 receptors [4], making it a versatile fragment for hit-to-lead campaigns.

Quote Request

Request a Quote for 3,4-diamino-N-benzylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.